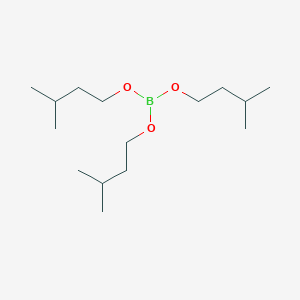
Tris(3-methylbutyl) borate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(3-methylbutyl) borate is an organic borate compound with the molecular formula C15H33BO3.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tris(3-methylbutyl) borate can be synthesized through the reaction of boric acid with 3-methylbutanol under controlled conditions. The reaction typically involves heating the mixture to a specific temperature to facilitate the esterification process, resulting in the formation of this compound and water as a byproduct .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation to remove any impurities and obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Tris(3-methylbutyl) borate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form borate esters with different oxidation states.
Reduction: It can be reduced using suitable reducing agents to yield different boron-containing compounds.
Substitution: this compound can participate in substitution reactions where the 3-methylbutyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield borate esters, while reduction can produce boron hydrides .
Wissenschaftliche Forschungsanwendungen
Tris(3-methylbutyl) borate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an additive in various chemical processes.
Biology: The compound’s unique properties make it useful in biological studies, particularly in the development of new biomaterials.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Industry: this compound is used in the production of high-performance materials, including lubricants and polymers
Wirkmechanismus
The mechanism by which tris(3-methylbutyl) borate exerts its effects involves its interaction with molecular targets and pathways. The compound can form stable complexes with various substrates, influencing their chemical behavior. In biological systems, it may interact with cellular components, affecting processes such as enzyme activity and signal transduction .
Vergleich Mit ähnlichen Verbindungen
- Tris(trimethylsilyl) borate
- Triphenyl borate
- Triallyl borate
- Tris(1-isobutyl-3-methyl butyl) borate
- Tritolyl borate
Comparison: Tris(3-methylbutyl) borate is unique due to its specific molecular structure, which imparts distinct chemical properties compared to other borate esters. For instance, its 3-methylbutyl groups provide steric hindrance, affecting its reactivity and stability. This makes it particularly useful in applications requiring high thermal stability and resistance to hydrolysis .
Eigenschaften
CAS-Nummer |
4396-02-5 |
|---|---|
Molekularformel |
C15H33BO3 |
Molekulargewicht |
272.2 g/mol |
IUPAC-Name |
tris(3-methylbutyl) borate |
InChI |
InChI=1S/C15H33BO3/c1-13(2)7-10-17-16(18-11-8-14(3)4)19-12-9-15(5)6/h13-15H,7-12H2,1-6H3 |
InChI-Schlüssel |
HKLUGNQYKGNLDN-UHFFFAOYSA-N |
Kanonische SMILES |
B(OCCC(C)C)(OCCC(C)C)OCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


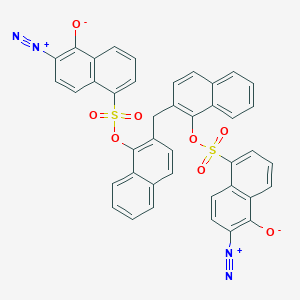
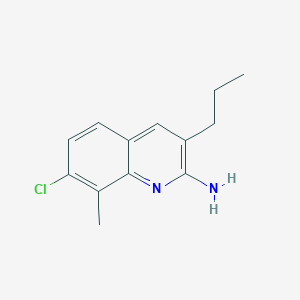
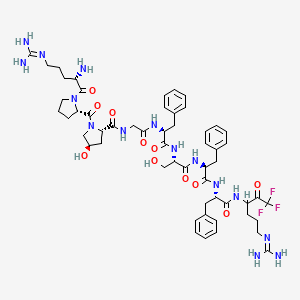
![4-[(Anilinocarbonyl)amino]benzenesulfonamide](/img/structure/B14155134.png)
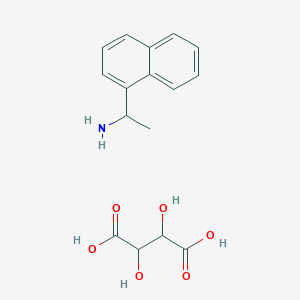
![tert-butyl (4R)-4-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}-1,3-thiazolidine-3-carboxylate](/img/structure/B14155142.png)

![N-[2-(Cyclohexylamino)-1-(furan-2-yl)-2-oxoethyl]-N-cyclopentyl-1,2,3-thiadiazole-4-carboxamide](/img/structure/B14155152.png)

methyl]phosphonate](/img/structure/B14155186.png)

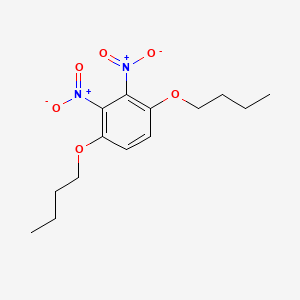

![4-[(Tert-butylamino)methyl]phenyl propanoate hydrochloride](/img/structure/B14155216.png)
